VLS-1272 vs. BTB-1: Differentiated by ATP-Competition Mechanism and Potency
VLS-1272 demonstrates an ATP-noncompetitive inhibitory mechanism, unlike the ATP-competitive inhibitor BTB-1. This is a critical differentiator for maintaining potency in cellular environments with varying ATP concentrations. In a direct head-to-head comparison, VLS-1272 maintained a constant IC50 across a range of ATP concentrations (10 µM to 1 mM), while BTB-1's potency decreased significantly with increasing ATP [1]. Specifically, the IC50 of BTB-1 increased from 2.2 µM at 0.1 mM ATP to 6.7 µM at 1 mM ATP. In contrast, VLS-1272's IC50 remained stable at ~41 nM under all tested conditions [2].
| Evidence Dimension | Potency dependence on ATP concentration (IC50) |
|---|---|
| Target Compound Data | VLS-1272 IC50 = 41 nM (stable from 10 µM to 1 mM ATP) |
| Comparator Or Baseline | BTB-1 IC50 = 2.2 µM at 0.1 mM ATP; 6.7 µM at 1 mM ATP |
| Quantified Difference | VLS-1272 is >50-fold more potent than BTB-1 at 0.1 mM ATP and >160-fold more potent at 1 mM ATP. VLS-1272's potency is ATP-concentration independent, while BTB-1's potency decreases >3-fold with increased ATP. |
| Conditions | KIF18A ATPase activity inhibition assay (60 min) with varying [ATP] |
Why This Matters
An ATP-noncompetitive inhibitor ensures consistent potency in the high-ATP environment of a cell, making VLS-1272 a more reliable tool compound than ATP-competitive alternatives like BTB-1.
- [1] Phillips, A. F., et al. (2025). Targeting chromosomally unstable tumors with a selective KIF18A inhibitor. Nature Communications, 16(1), 307. https://doi.org/10.1038/s41467-024-55300-z View Source
- [2] Phillips, A. F., et al. (2025). Targeting chromosomally unstable tumors with a selective KIF18A inhibitor. Nature Communications, 16(1), 307. https://doi.org/10.1038/s41467-024-55300-z View Source
